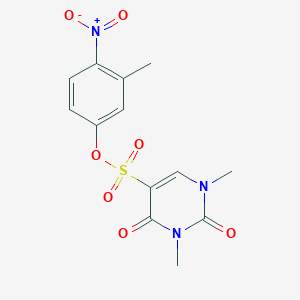
(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and is a thiazole derivative. In
Applications De Recherche Scientifique
Rhenium and Technetium Complexes
- A study by Huy et al. (2008) focused on the reaction of N-[(Dialkylamino)(thiocarbonyl)]benzimidoyl chlorides with functionalized amines, resulting in the formation of novel tridentate ligands. These ligands were used to synthesize oxorhenium(V) and oxotechnetium(V) complexes, characterized by spectroscopic methods and X-ray crystallography, indicating potential applications in coordination chemistry (Huy et al., 2008).
Fluorescence Tagging Reagents
- Toyo’oka et al. (1991) developed new 2,1,3-benzoxadiazole amine reagents as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. These reagents reacted with carboxylic acids at room temperature to produce fluorescent adducts, useful in analytical chemistry (Toyo’oka et al., 1991).
Novel Half-Cut Cruciform for Security Ink
- Lu and Xia (2016) synthesized a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, which exhibits morphology-dependent fluorochromism. This property makes it suitable for security ink applications without the need for covering reagents (Lu & Xia, 2016).
Synthesis of Enaminones and Azolopyrimidines
- Behbehani and Ibrahim (2012) used 4-thiazolidinones as key intermediates for synthesizing various derivatives, including enaminones and azolopyrimidines. This process demonstrates the versatility of thiazolidinones in heterocyclic synthesis (Behbehani & Ibrahim, 2012).
Anticancer Activity of Schiff Bases
- Naskar et al. (2015) studied the synthesis and anticancer activity of N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives (Schiff bases). These compounds showed significant anticancer activity in animal models, indicating their potential as anticancer agents (Naskar et al., 2015).
Crosslinked Polyimides
- Zhang et al. (2014) synthesized a main-chain type polybenzoxazine with amic acid and benzoxazine groups. This polymer showed potential for high-performance applications due to its crosslinking properties (Zhang et al., 2014).
Synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines
- Mariappan et al. (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy. This metal-free approach with a broad scope of substrates indicated potential applications in medicinal chemistry (Mariappan et al., 2016).
Incorporation of N-Phenyl in Poly(benzimidazole imide)s
- Qian et al. (2021) synthesized N-phenyl-poly(benzimidazole imide) which addressed issues like high H2O-absorption and increased optical transparency. This has implications in materials science for developing advanced polymers (Qian et al., 2021).
Propriétés
IUPAC Name |
(E)-3-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-28-22-14-13-19(15-23(22)29-2)21-17-30-24(26-20-11-7-4-8-12-20)27(21)25-16-18-9-5-3-6-10-18/h3-17H,1-2H3/b25-16+,26-24? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIUIPMEKCWHI-ABFOUXCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N=CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2/N=C/C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)
![N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2835764.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2835765.png)
![3-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B2835766.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2835768.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2835770.png)

![3-heptyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835772.png)
![N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2835775.png)
![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)
